Cas no 389635-71-6 (6-Fluoro-2-methylquinolin-4(1H)-one)

6-Fluoro-2-methylquinolin-4(1H)-one 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-2-methylquinolin-4(1H)-one
- SB67670
- BTB 01148
- 6-Fluoro-2-methyl-4-quinolinol #
- 6-Fluoro-2-methyl-quinolin-4-ol
- DTXSID60166590
- 389635-71-6
- QP786RUY2L
- Oprea1_074210
- DB-043414
- F0997
- 6-Fluoro-4-hydroxy-2-methylquinoline
- 6-Fluoro-2-methyl-4-quinolinol
- AKOS009158521
- 6-Fluoro-4-hydroxy-2-methylquinoline, 97%
- SY049833
- CHEBI:194805
- AP-906/42846205
- HMS542D18
- SB67603
- 6-fluoro-2-methyl-1H-quinolin-4-one
- AS-60915
- NS00054611
- NCGC00159982-01
- 15912-68-2
- 4-Quinolinol, 6-fluoro-2-methyl-
- 6-fluoro,4-hydroxy,2-methylquinoline
- CHEMBL5220089
- VBW
- KUC100220
- CS-0084709
- MFCD11053891
- J-650152
- MFCD00041442
- Maybridge1_000260
- 6-fluoranyl-2-methyl-quinolin-4-ol
- F19996
- BDBM50607320
- 6-Fluoro-2-methylquinolin-4-ol
- SCHEMBL3906125
- AKOS002258360
- 6-luoro-2-methyl-1H-quinolin-4-one
- HMS1624G01
- KUC100220N
- EINECS 240-054-4
-
- MDL: MFCD11053891
- インチ: InChI=1S/C10H8FNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)
- InChIKey: BKXCHVFCJZJATJ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=O)C2=C(N1)C=CC(=C2)F
計算された属性
- せいみつぶんしりょう: 177.05900
- どういたいしつりょう: 177.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- PSA: 32.86000
- LogP: 1.97560
6-Fluoro-2-methylquinolin-4(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
OTAVAchemicals | 2838703-50MG |
6-fluoro-2-methyl-1,4-dihydroquinolin-4-one |
389635-71-6 | 95% | 50MG |
$58 | 2023-07-04 | |
TRC | F597215-500mg |
6-Fluoro-2-methylquinolin-4(1H)-one |
389635-71-6 | 500mg |
$110.00 | 2023-05-18 | ||
abcr | AB273007-1g |
6-Fluoro-2-methylquinolin-4(1H)-one, 98%; . |
389635-71-6 | 98% | 1g |
€178.00 | 2024-04-17 | |
abcr | AB273007-5g |
6-Fluoro-2-methylquinolin-4(1H)-one, 98%; . |
389635-71-6 | 98% | 5g |
€450.00 | 2024-04-17 | |
Ambeed | A804543-5g |
6-Fluoro-2-methylquinolin-4(1H)-one |
389635-71-6 | 98% | 5g |
$208.0 | 2024-04-19 | |
A2B Chem LLC | AD35580-5g |
6-Fluoro-2-methylquinolin-4(1H)-one |
389635-71-6 | 98% | 5g |
$271.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1155349-1g |
6-Fluoro-2-methylquinolin-4(1H)-one |
389635-71-6 | 98% | 1g |
¥1066.00 | 2024-05-15 | |
TRC | F597215-1g |
6-Fluoro-2-methylquinolin-4(1H)-one |
389635-71-6 | 1g |
$150.00 | 2023-05-18 | ||
Fluorochem | 216011-1g |
6-Fluoro-2-methylquinolin-4(1H)-one |
389635-71-6 | 95% | 1g |
£46.00 | 2022-03-01 | |
Chemenu | CM143775-10g |
6-fluoro-2-methylquinolin-4(1H)-one |
389635-71-6 | 95% | 10g |
$373 | 2021-08-05 |
6-Fluoro-2-methylquinolin-4(1H)-one 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
6-Fluoro-2-methylquinolin-4(1H)-oneに関する追加情報
6-Fluoro-2-methylquinolin-4(1H)-one: A Comprehensive Overview
6-Fluoro-2-methylquinolin-4(1H)-one (CAS No. 389635-71-6) is a highly specialized compound belonging to the quinolinone class of heterocyclic compounds. This compound has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of 6-fluoro-2-methylquinolin-4(1H)-one consists of a quinoline ring system with a ketone group at position 4, a methyl group at position 2, and a fluorine atom at position 6. These substituents contribute to its distinct chemical reactivity and biological activity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-fluoro-2-methylquinolin-4(1H)-one through various methodologies. One notable approach involves the use of palladium-catalyzed coupling reactions, which allow for precise control over the substitution pattern on the quinoline ring. This has been particularly useful in generating analogs with tailored physicochemical properties for specific applications. For instance, researchers have explored the use of 6-fluoro-2-methylquinolin-4(1H)-one as a building block for constructing bioactive molecules with potential anti-cancer and anti-inflammatory activities.
The biological activity of 6-fluoro-2-methylquinolin-4(1H)-one has been extensively studied in recent years. Preclinical studies have demonstrated that this compound exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory drugs. Additionally, its ability to modulate cellular signaling pathways associated with cancer progression has been highlighted in several research papers. For example, a study published in *Nature Communications* revealed that 6-fluoro-2-methylquinolin-4(1H)-one can selectively inhibit the activity of certain kinases, thereby inducing apoptosis in cancer cells.
In the field of agrochemistry, 6-fluoro-2-methylquinolin-4(1H)-one has shown potential as a lead compound for developing novel pesticides. Its ability to disrupt essential biochemical pathways in pests without significant toxicity to non-target organisms makes it an attractive candidate for sustainable agriculture practices. Researchers have also investigated its role as a photosensitizer in photodynamic therapy (PDT), leveraging its ability to generate reactive oxygen species under specific light conditions.
The synthesis and characterization of 6-fluoro-2-methylquinolin-4(1H)-one have been optimized using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed insights into the compound's molecular structure and purity, ensuring its suitability for various applications. Furthermore, computational chemistry approaches, including molecular docking and quantum mechanics calculations, have been employed to predict its binding affinities to target proteins and optimize its pharmacokinetic properties.
From an environmental perspective, the eco-friendly synthesis and degradation pathways of 6-fluoro-2-methylquinolin-4(1H)-one have been explored to minimize its ecological footprint. Researchers have developed catalytic processes that utilize renewable resources and biodegradable solvents, aligning with the principles of green chemistry. These efforts not only enhance the sustainability of its production but also pave the way for large-scale manufacturing.
In conclusion, 6-fluoro-2-methylquinolin-4(1H)-one stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with cutting-edge synthetic methodologies and biological insights, positions it as a valuable tool in drug discovery and materials science. As research continues to uncover new facets of its potential, 6-fluoro-2-methylquinolin-4(1H)-one is poised to play an increasingly significant role in advancing scientific innovation.
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